molecular formula C14H15N B13613492 [3-(2-Methylphenyl)phenyl]methanamine

[3-(2-Methylphenyl)phenyl]methanamine

Cat. No.: B13613492
M. Wt: 197.27 g/mol
InChI Key: YWYRVXDWCPUKER-UHFFFAOYSA-N
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Description

(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and a methanamine group is attached to the third carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:

    Formation of Biphenyl Derivative: The starting material, biphenyl, undergoes Friedel-Crafts alkylation to introduce a methyl group at the 2’ position. This reaction is usually carried out using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Introduction of Methanamine Group: The methylated biphenyl derivative is then subjected to a halogenation reaction to introduce a halogen (e.g., bromine) at the 3-position. This is followed by a nucleophilic substitution reaction with ammonia (NH3) to replace the halogen with an amine group, forming (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine.

Industrial Production Methods

In industrial settings, the production of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, H2SO4

Major Products Formed

    Oxidation: Imines, Nitriles

    Reduction: Secondary or Tertiary Amines

    Substitution: Nitro or Sulfonyl Derivatives

Scientific Research Applications

(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides rigidity and hydrophobic interactions, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2’-Methyl-[1,1’-biphenyl]-2-yl)methanamine
  • (2’-Methyl-[1,1’-biphenyl]-4-yl)methanamine
  • (2’-Methyl-[1,1’-biphenyl]-3-yl)ethanamine

Uniqueness

(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties, such as different reactivity patterns and binding affinities compared to its isomers.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

[3-(2-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H15N/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10,15H2,1H3

InChI Key

YWYRVXDWCPUKER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CN

Origin of Product

United States

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